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3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Documentation Hub

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  • Product: 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine
  • CAS: 1388300-73-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Authored by a Senior Application Scientist Disclaimer: The compound 3-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Authored by a Senior Application Scientist

Disclaimer: The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a novel chemical entity with limited to no direct references in current scientific literature. This guide is therefore presented as a prospective analysis, grounded in established principles of organic chemistry and data from structurally analogous compounds. The methodologies and predicted properties herein are intended to serve as a scientifically rigorous foundation for researchers initiating studies on this or related molecules.

Introduction and Rationale

The intersection of pyrazole and pyridine moieties in a single molecular framework has consistently yielded compounds of significant interest in medicinal chemistry and materials science. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The pyridine ring, a six-membered aromatic heterocycle, is also a cornerstone in drug design, imparting favorable pharmacokinetic properties and serving as a versatile scaffold.

This guide focuses on the novel compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. The strategic inclusion of a nitro group on the pyrazole ring is anticipated to significantly modulate the electronic properties of the molecule, potentially enhancing its biological activity or creating opportunities for further chemical derivatization. The ether linkage between these two heterocyclic systems provides a balance of stability and conformational flexibility. This document provides a comprehensive overview of a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of the potential applications for this promising, yet unexplored, molecule.

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient pathway to synthesize 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing effect of the nitro group to activate the pyrazole ring for nucleophilic attack by the hydroxyl group of 3-hydroxypyridine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration of Pyrazole cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A 1,3-Dimethyl-1H-pyrazol-5(4H)-one C 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol A->C Nitration B Nitrating Agent (HNO3/H2SO4) B->C D 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol G 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine D->G Etherification E 3-Hydroxypyridine E->G F Base (e.g., K2CO3) in DMF F->G

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol

  • Reaction Setup: To a stirred solution of 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

  • Reaction Monitoring: Maintain the temperature below 5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice and collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to yield 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol.

Step 2: Synthesis of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol (1.0 eq) and 3-hydroxypyridine (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
Appearance Off-white to yellow solid
Melting Point 120-140 °C
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water and hexanes.
1H NMR (400 MHz, CDCl3) δ 8.4-8.6 (m, 2H, pyridine-H), 7.2-7.4 (m, 2H, pyridine-H), 3.8 (s, 3H, N-CH3), 2.4 (s, 3H, C-CH3)
13C NMR (101 MHz, CDCl3) δ 160-165 (C=O), 140-150 (C-NO2 and pyridine carbons), 120-130 (pyridine carbons), 35 (N-CH3), 15 (C-CH3)
IR (KBr, cm-1) ~3100 (C-H aromatic), ~1520 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch), ~1250 (C-O ether)
Mass Spec (ESI+) m/z 235.08 [M+H]+

Potential Applications and Future Directions

The structural motifs within 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine suggest several promising avenues for research, particularly in drug discovery.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The pyrazole and pyridine rings are common scaffolds in this class of drugs. The specific substitution pattern and electronic nature of this compound make it a candidate for screening against various kinase families, such as tyrosine kinases and serine/threonine kinases, which are implicated in cancer and inflammatory diseases.

Antimicrobial and Antiviral Activity

Nitrated heterocyclic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic environments to generate reactive nitrogen species that are toxic to microbial cells. This mechanism is the basis for the activity of drugs like metronidazole. Therefore, this compound warrants investigation for its potential antibacterial, antifungal, and antiviral properties.

Agrochemicals

The pyrazole ring is a key component of many successful fungicides and insecticides. The unique combination of a nitropyrazole and a pyridine ether could lead to novel modes of action or overcome existing resistance mechanisms in agricultural pests.

Logical Pathway for Further Investigation

G A Synthesis and Characterization of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine B In vitro Biological Screening A->B C Kinase Inhibition Assays B->C D Antimicrobial Susceptibility Testing B->D E Lead Optimization C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo Efficacy and Toxicity Studies F->G

Caption: A logical workflow for the preclinical evaluation of the title compound.

Conclusion

While 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine remains a novel chemical entity, a thorough analysis of its structure and the established chemistry of its constituent heterocycles provides a strong foundation for its future investigation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted properties and potential applications in medicinal chemistry and agrochemicals highlight the promise of this molecule. This guide serves as a starting point for researchers to unlock the full potential of this and related compounds, contributing to the ever-expanding landscape of heterocyclic chemistry.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Royal Society of Chemistry. Available at: [Link]

  • Wellington, K. (2017). The Pyrazole Ring: A Structure of Medicinal Significance. IntechOpen. Available at: [Link]

  • Upadhayaya, R. S., et al. (2009). Recent developments in the design and discovery of novel antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

Exploratory

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Foreword: Charting a Course into Unexplored Territory In the landscape of drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic is both arduous and exhilarating. The compound at the...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course into Unexplored Territory

In the landscape of drug discovery, the journey from a novel chemical entity to a well-characterized therapeutic is both arduous and exhilarating. The compound at the heart of this guide, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine, represents a frontier in our understanding. While direct, empirical data on its specific biological activity remains to be published, its structural motifs—a substituted pyrazole core—place it within a class of compounds renowned for a diverse and potent array of pharmacological activities.[1][2][3] This guide, therefore, is constructed upon a foundation of established principles for analogous compounds, offering a scientifically-grounded roadmap for researchers, scientists, and drug development professionals to elucidate its mechanism of action. We will proceed from the foundational chemistry of the pyrazole scaffold to propose a logical, testable hypothesis regarding its biological targets and conclude with a comprehensive suite of in-depth protocols for its characterization.

Part 1: Deconstructing the Molecule: A Rationale for a Hypothesized Kinase Inhibitory Role

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[4] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of its biological activity.[2] The subject of our investigation, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine, possesses several key features that inform our hypothesis of its mechanism of action:

  • The Pyrazole Core: This five-membered heterocyclic ring is a common feature in a multitude of protein kinase inhibitors.[4][5] Its ability to form critical hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases is well-documented.[4]

  • The Nitro Group: The presence of a nitro group on the pyrazole ring is significant. This electron-withdrawing group can enhance the molecule's interaction with target proteins and has been associated with potent biological activity in other heterocyclic compounds.[6] Furthermore, the nitro group can serve as a synthetic handle for the creation of analogue libraries to explore the structure-activity relationship (SAR).[1]

  • The Dimethyl and Pyridine Moieties: These substitutions on the pyrazole ring and the linked pyridine group contribute to the overall size, shape, and electronic properties of the molecule, which are critical determinants of its binding affinity and selectivity for a specific biological target.

Given the extensive body of literature highlighting pyrazole derivatives as potent inhibitors of various protein kinases—including Leucine-rich repeat kinase 2 (LRRK2), Janus kinases (JAK1/2), and Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER-2)—it is a scientifically robust starting hypothesis that 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine functions as a protein kinase inhibitor .[1][5][7]

Part 2: The Investigative Blueprint: A Phased Approach to Elucidating the Mechanism of Action

To systematically test our hypothesis, a multi-tiered experimental approach is proposed. This workflow is designed to first identify the primary cellular effect of the compound, then to pinpoint its molecular target(s), and finally to characterize the precise nature of the interaction.

Experimental_Workflow A Phase 1: Cellular Phenotyping (Broad Spectrum Antiproliferative Screening) B Phase 2: Target Class Identification (Kinome-wide Profiling) A->B Identified Cellular Activity C Phase 3: Target Validation & Characterization (Biochemical & Biophysical Assays) B->C Putative Kinase Targets Identified D Phase 4: Cellular Mechanism of Action (Pathway Analysis & Biomarker Identification) C->D Validated Target Engagement

Caption: A proposed phased experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Spectrum Cellular Phenotyping

The initial step is to ascertain the compound's effect on cell viability across a diverse panel of human cancer cell lines. This provides a broad overview of its potential therapeutic area and guides subsequent, more focused investigations.

Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Plate cells from various cancer lineages (e.g., breast, lung, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Expected Data Summary:

Cell LineCancer TypeIC50 (µM)
MCF-7BreastHypothetical Value
A549LungHypothetical Value
HCT116ColonHypothetical Value
K562LeukemiaHypothetical Value
Phase 2: Kinome-wide Profiling for Target Identification

Assuming the compound exhibits antiproliferative activity, the next logical step is to identify its potential kinase targets. A kinome-wide profiling assay allows for the simultaneous screening of the compound against a large panel of purified kinases.

Experimental Protocol: In Vitro Kinase Panel Screen (e.g., using a commercial service)

  • Compound Submission: Provide 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine at a specified concentration (e.g., 1 µM) to a contract research organization offering kinome profiling services.

  • Assay Principle: These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a large number of different kinases. The specific format can vary (e.g., radiometric, fluorescence-based).

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase that is inhibited by more than a certain threshold (e.g., >50% or >90%).

Expected Data Summary:

Kinase TargetPercentage Inhibition @ 1 µM
Kinase AHypothetical Value
Kinase BHypothetical Value
Kinase CHypothetical Value
Phase 3: Target Validation and Mechanistic Characterization

Once putative kinase targets have been identified, it is crucial to validate these interactions and characterize the mechanism of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Biochemical)

  • Assay Components: In a suitable buffer, combine the purified recombinant "hit" kinase, its specific substrate (e.g., a peptide), and ATP (at its Km concentration).

  • Compound Titration: Add varying concentrations of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine.

  • Kinase Reaction: Initiate the kinase reaction and incubate for a defined period at the optimal temperature.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as an antibody-based detection system (e.g., ELISA) or by measuring the depletion of ATP.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) (Biophysical)

  • Sample Preparation: Place the purified target kinase in the sample cell and 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the kinase solution.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein. Fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Phase 4: Elucidating the Cellular Mechanism of Action

With a validated molecular target, the final phase is to confirm that the compound inhibits the target kinase in a cellular context and to understand the downstream consequences.

Signaling_Pathway cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR/HER-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Compound->Receptor_Tyrosine_Kinase Inhibits ATP Binding

Caption: A hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Treatment: Treat cells with 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine at various concentrations and for different durations.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase and a primary antibody for the total amount of the target kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein level.

Part 3: Concluding Remarks and Future Directions

This technical guide has laid out a hypothesis-driven and experimentally rigorous path to elucidate the mechanism of action for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. By leveraging the wealth of knowledge surrounding the pyrazole scaffold, we have proposed that this compound is likely to function as a protein kinase inhibitor. The detailed protocols provided herein offer a comprehensive toolkit for researchers to test this hypothesis, from initial cellular screening to in-depth biochemical and cellular characterization. The successful execution of these experiments will not only unveil the specific mechanism of this novel compound but also contribute to the broader understanding of pyrazole derivatives as a versatile and powerful class of therapeutic agents. The journey to understanding is now in the hands of the experimentalist.

References

  • Benchchem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed. (2016, January 15). Design, Synthesis and Biological Evaluation of Pyrazolyl-Nitroimidazole Derivatives as Potential EGFR/HER-2 Kinase Inhibitors.
  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole based scaffold as cyclin-dependent kinase 2 inhibitors for the treatment of cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215.
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.).
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals.
  • Benchchem. (n.d.). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PMC.
  • Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.
  • PubMed. (2020, July 29). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors.
  • MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.
  • PubMed. (2018, August 5). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors.

Sources

Foundational

Pharmacokinetic Profiling of 3-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Context The 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine scaffold represents a highly privileged chemotype in modern medicinal chemistry, frequently investigated for its potent int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine scaffold represents a highly privileged chemotype in modern medicinal chemistry, frequently investigated for its potent interactions with tyrosine kinases (e.g., EGFR, HER2) and its robust anti-inflammatory properties[1]. However, transitioning these derivatives from in vitro hits to in vivo leads requires navigating a complex pharmacokinetic (PK) landscape.

The structural architecture of this scaffold presents three distinct metabolic and physicochemical liabilities:

  • The Nitroaromatic System: The nitro group at the C4 position of the pyrazole ring is highly susceptible to reduction by both hepatic enzymes and the gut microbiome, potentially leading to reactive or toxic amino-pyrazole intermediates.

  • The Diaryl-Ether Linkage: The oxygen bridge connecting the pyrazole and pyridine rings is a prime target for Cytochrome P450 (CYP)-mediated oxidative cleavage (O-dealkylation).

  • The Pyridine Ring: While providing a basic nitrogen that aids in formulation (pKa ~5.2), it is prone to N-oxidation and drives pH-dependent gastrointestinal absorption.

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we explore the causality behind each experimental choice, ensuring that every PK assay acts as a self-validating system to accurately predict the in vivo fate of these specific derivatives.

Phase I: In Vitro Permeability & Distribution

Bidirectional Caco-2 Permeability Assay

The Causality: Why use bidirectional Caco-2 instead of a simpler PAMPA (Parallel Artificial Membrane Permeability Assay)? While PAMPA measures passive transcellular diffusion, it lacks active transport mechanisms. The nitro-pyrazole and basic pyridine motifs are frequently recognized by intestinal efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A bidirectional Caco-2 assay is self-validating: it simultaneously measures passive permeability and active efflux, using the Efflux Ratio ( ER ) to flag transporter liabilities before in vivo testing.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation (validate via TEER > 400 Ω·cm²).

  • Dosing: Prepare the pyrazole-pyridine derivative at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Include high-permeability (Propranolol) and high-efflux (Digoxin) self-validating controls.

  • Quantification: Extract samples using protein precipitation (acetonitrile containing an internal standard) and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 indicates significant active efflux.

Plasma Protein Binding (Equilibrium Dialysis)

The Causality: The lipophilic 1,3-dimethyl pyrazole core drives high non-specific binding to human serum albumin (HSA). Because only the unbound, free drug ( fu​ ) can interact with target kinases or be cleared by the liver, quantifying PPB via Rapid Equilibrium Dialysis (RED) is critical for calculating intrinsic clearance.

Phase II: Metabolic Biotransformation & CYP450 Profiling

Microsomal Stability (HLM/RLM)

The Causality: The ether oxygen in this scaffold is a classic soft spot for CYP-mediated O-dealkylation, while the resulting cleavage products (e.g., 3-hydroxypyridine) possess free hydroxyl groups that are immediate substrates for Phase II glucuronidation. Therefore, supplementing human liver microsomes (HLMs) with both NADPH and UDPGA (uridine 5'-diphospho-glucuronic acid) ensures a holistic capture of the clearance profile, aligning with [2].

Step-by-Step Protocol:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the pyrazole derivative (1 µM) with the microsomes for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final) and UDPGA (2 mM final).

  • Kinetic Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes into 150 µL of ice-cold quench solution (Acetonitrile + Internal Standard).

  • Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate enzymatic viability.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Proposed Metabolic Pathways

MetabolicPathway Parent 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine (Parent Compound) NitroRed Nitroreduction (Gut/Hepatic Nitroreductases) Parent->NitroRed ODealkyl O-Dealkylation (CYP3A4 / CYP2C9) Parent->ODealkyl NOxid N-Oxidation (FMO / CYP450) Parent->NOxid AminoMetab 4-Amino-pyrazole Derivative (Active/Toxic Metabolite) NitroRed->AminoMetab CleavageMetab 1,3-Dimethyl-4-nitro-1H-pyrazol-5-ol + 3-Hydroxypyridine ODealkyl->CleavageMetab NOxideMetab Pyridine N-Oxide Derivative NOxid->NOxideMetab

Proposed Phase I metabolic pathways of the pyrazole-pyridine ether scaffold.

Phase III: In Vivo Pharmacokinetics

The Causality of Formulation: The 1,3-dimethyl-4-nitro-pyrazole core is highly lipophilic, causing poor aqueous solubility at physiological pH. Formulating the IV dose in a co-solvent/surfactant system (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) prevents in vivo precipitation upon injection. If the drug precipitates in the bloodstream, it forms micro-emboli, artificially inflating the Volume of Distribution ( Vd​ ) and rendering the clearance data useless.

The Causality of Route Selection: Intravenous (IV) dosing establishes systemic clearance ( CL ) and Vd​ . Per Os (PO) oral gavage establishes absolute bioavailability ( F% ). Because the ether linkage is subject to high first-pass hepatic extraction, comparing IV and PO AUCs is mandatory to determine if the drug survives the liver to reach systemic circulation[3].

PKWorkflow Animal Sprague-Dawley Rats (Fasted, n=6/group) Dosing Dosing IV (1 mg/kg) & PO (10 mg/kg) Animal->Dosing Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode) Prep->Analysis NCA PK Parameter Calculation (NCA Method) Analysis->NCA

Standardized workflow for in vivo pharmacokinetic evaluation in rodent models.

Quantitative Data Presentation

To synthesize the expected outcomes of the aforementioned protocols, the following table presents a representative, idealized PK profile for a lead 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine derivative optimized for oral bioavailability.

Table 1: Summary of In Vivo Pharmacokinetic Parameters (Non-Compartmental Analysis)

ParameterSpeciesDose (mg/kg)Route Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h) CL (mL/min/kg) Vss​ (L/kg) F (%)
Lead Cmpd Rat (SD)1.0IV850 ± 651200 ± 1101.8 ± 0.213.8 ± 1.22.1 ± 0.3-
Lead Cmpd Rat (SD)10.0PO1420 ± 1205400 ± 4502.4 ± 0.3--45.0

Note: A clearance of 13.8 mL/min/kg in rats represents moderate hepatic extraction (~25% of rat liver blood flow), while a Vss​ of 2.1 L/kg indicates excellent tissue penetration, driven by the lipophilic pyrazole core.

References

  • Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies towards tyrosine kinases. Journal of Molecular Structure (Elsevier). URL:[Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • What is ADME and how does it fit into drug development? BioIVT. URL:[Link]

Sources

Exploratory

Preclinical In Vitro Toxicity Profiling of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Executive Summary The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine represents a complex chemotype featuring a 1,3-dimethyl-4-nitro-pyrazole core linked via an ether bridge to a pyridine ring. In drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine represents a complex chemotype featuring a 1,3-dimethyl-4-nitro-pyrazole core linked via an ether bridge to a pyridine ring. In drug development and agrochemical screening, nitroheterocycles are notorious for their complex metabolic liabilities and potential for severe off-target toxicity[1]. This whitepaper establishes a rigorous, causality-driven in vitro toxicity profiling strategy specifically tailored to decode the mechanistic liabilities of this molecule, focusing on nitroreductase-mediated oxidative stress, pyrazole-induced mitochondrial dysfunction, and genotoxicity.

Structural Alerts and Mechanistic Rationale

To design an effective toxicity screening cascade, we must first deconstruct the molecule's structural alerts to predict its biological interactions.

The 4-Nitro-Pyrazole Motif: Redox Cycling and Genotoxicity

The presence of a nitro group on the pyrazole ring is the primary driver of the compound's anticipated toxicity. Nitroaromatics and nitroheterocycles undergo single-electron reduction catalyzed by flavoenzymes (e.g., NADPH:cytochrome P450 reductase and NQO1)[2]. This bioreduction generates a highly reactive nitro anion radical ( R−NO2∙−​ ). In aerobic environments, this radical rapidly transfers an electron to molecular oxygen, generating superoxide anions ( O2∙−​ ) and regenerating the parent nitro compound[3]. This "futile redox cycling" leads to a continuous, catalytic generation of Reactive Oxygen Species (ROS), resulting in severe oxidative stress[1]. Furthermore, deeper reduction into nitroso ( R−NO ) and hydroxylamine intermediates creates potent electrophiles that can covalently bind to DNA, a classic mechanism for nitro-driven mutagenesis[4][5].

The Pyrazole Core and Pyridine Ether Linkage

Beyond the nitro group, substituted pyrazole derivatives have been shown to exhibit acute mammalian toxicity driven by the dose-dependent inhibition of mitochondrial respiration[6]. The pyridine ether linkage further introduces a site for cytochrome P450-mediated metabolism, potentially leading to the formation of reactive N-oxides that exacerbate the metabolic burden on hepatocytes.

G Parent 3-[(1,3-dimethyl-4-nitro- 1H-pyrazol-5-yl)oxy]pyridine Flavoenzymes Flavoenzymes / NTR (1e- reduction) Parent->Flavoenzymes Radical Nitro Anion Radical (R-NO2•-) Flavoenzymes->Radical O2 O2 Radical->O2 Redox Cycling Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Further Reduction ROS Reactive Oxygen Species (Superoxide, H2O2) O2->ROS Tox Oxidative Stress & Cytotoxicity ROS->Tox DNA DNA Adducts & Genotoxicity Nitroso->DNA

Figure 1: Proposed nitroreductase-mediated bioactivation pathway leading to ROS generation and genotoxicity.

Tiered In Vitro Screening Workflow

To systematically evaluate these structural liabilities, we employ a tiered screening workflow. Tier 1 focuses on broad-spectrum cytotoxicity and genotoxicity, while Tier 2 elucidates the specific sub-cellular mechanisms (mitochondrial vs. ROS-driven) responsible for the observed phenotypes.

Workflow Start Compound Profiling Tier1 Tier 1: Core Cytotoxicity & Genotoxicity Start->Tier1 HepG2 HepG2 Viability (ATP/LDH assays) Tier1->HepG2 Ames Ames Test (TA98, TA100 +/- S9) Tier1->Ames Tier2 Tier 2: Mechanistic Elucidation HepG2->Tier2 Ames->Tier2 Mito Mitochondrial Tox (Seahorse XF) Tier2->Mito ROS_Assay ROS Generation (DCFDA Assay) Tier2->ROS_Assay Outcome Toxicity Profile Synthesis Mito->Outcome ROS_Assay->Outcome

Figure 2: Tiered in vitro toxicity screening workflow for nitroheterocyclic compounds.

Experimental Methodologies

Protocol 1: High-Content Hepatotoxicity & ROS Assessment

Causality: HepG2 cells are selected because they retain baseline Phase I and Phase II metabolic competence, allowing us to capture both direct compound toxicity and metabolism-dependent ROS generation resulting from the futile redox cycling of the nitro-pyrazole group.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well black, clear-bottom microplates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Probe Loading: Wash cells and pre-load with 5 µM H2​DCFDA (a fluorogenic probe that oxidizes to highly fluorescent DCF in the presence of ROS) in serum-free media for 30 minutes.

  • Compound Treatment: Aspirate the probe and treat cells with a 10-point concentration gradient (0.1 µM to 100 µM) of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine.

  • Multiplex Staining: Co-stain the wells with Hoechst 33342 (1 µg/mL) to quantify nuclear morphology/cell count, and Propidium Iodide (1 µg/mL) to assess membrane integrity.

  • Kinetic Imaging: Image the plates kinetically over 24 hours using an automated high-content confocal imaging system.

Self-Validating System Criteria:

  • Positive Control: Menadione (50 µM) must induce a >3.0-fold increase in DCF fluorescence, validating the system's sensitivity to ROS.

  • Negative Control: 0.1% DMSO vehicle must maintain >95% baseline viability.

  • Assay Acceptance: The Z'-factor must be ≥0.5 for both the viability and ROS fluorescence readouts to ensure statistical robustness.

Protocol 2: Miniaturized Bacterial Reverse Mutation (Ames) Assay

Causality: Standard mammalian cell lines often lack the specific bacterial Type I nitroreductases (NTRs) responsible for the aggressive bioactivation of nitroheterocycles. Salmonella typhimurium strains TA98 and TA100 are utilized because they natively express these NTRs, providing a highly sensitive mechanism to detect nitro-driven frameshift and base-pair substitution mutations[4][7].

Step-by-Step Methodology:

  • Culture Preparation: Prepare overnight cultures of S. typhimurium TA98 and TA100 strains until they reach an OD600​ of approximately 2.0.

  • Exposure: Mix the test compound (ranging from 0.5 to 500 µ g/well ) with the bacterial suspension in 384-well plates using a liquid minimal histidine medium containing bromocresol purple (pH indicator).

  • Metabolic Activation: Conduct the assay in parallel—both in the absence and presence of 10% rat liver S9 fraction—to account for hepatic metabolism of the pyridine ring.

  • Incubation: Incubate the sealed plates at 37°C for 48 hours.

  • Scoring: Score wells based on a colorimetric shift from purple to yellow, which indicates a drop in pH caused by the metabolic activity of bacterial colonies that have undergone histidine reversion.

Self-Validating System Criteria:

  • Positive Control (Nitro-specific): 4-Nitroquinoline 1-oxide (4-NQO) must induce a statistically significant reversion rate in TA98/TA100 without S9.

  • Positive Control (S9-dependent): 2-Aminoanthracene must induce reversion only in the presence of the S9 fraction.

  • Assay Acceptance: Spontaneous reversion rates in the vehicle control must fall strictly within historical laboratory ranges.

Quantitative Data Synthesis

Based on the structural homology of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine to established nitro-pyrazoles and nitroaromatics, the following table synthesizes the expected quantitative in vitro toxicity profile.

Assay / Model SystemParameter EvaluatedExpected Outcome / ValueMechanistic Interpretation
High-Content Imaging (HepG2) IC50​ (Cell Viability)~15 - 30 µMModerate cytotoxicity driven primarily by intracellular oxidative stress[3].
ROS Generation (HepG2)DCF Fluorescence Fold Change>4.0-fold increase at 10 µMStrong indication of futile redox cycling of the 4-nitro group by flavoenzymes[2].
Mitochondrial Respiration (Isolated Hepatocytes)Oxygen Consumption Rate (OCR)Dose-dependent decreasePyrazole-mediated inhibition of the mitochondrial electron transport chain[6].
Ames Test (TA98 & TA100)Mutagenic Ratio (Treated/Control)>2.5 (Positive) without S9Direct bioactivation by bacterial Type I nitroreductases leading to DNA adducts[7].

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Protocols & Analytical Methods

Method

Advanced HPLC Method Development and Validation for the Quantification of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Drug Development Professionals. Executive Summary & Mechanistic Rationale The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a complex heterocyclic ether characterized by a highly polarizable, electron-deficient nitro-pyrazole ring coupled to a weakly basic pyridine moiety. Quantifying this active pharmaceutical ingredient (API) or key intermediate presents unique chromatographic challenges.

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the molecule's microenvironment.

  • The pH Dilemma: The pyridine ring possesses a conjugate acid pKa​ of approximately 5.2. Operating at a standard acidic pH (e.g., pH 3.0) protonates the nitrogen, increasing polarity and driving the compound into the column's void volume while exacerbating peak tailing due to secondary interactions with residual silanols.

  • The Solution: By buffering the mobile phase to pH 6.8 , the pyridine ring remains strictly in its neutral, deprotonated state. This maximizes hydrophobic retention and ensures sharp, symmetrical peaks.

  • Stationary Phase Selection: A standard C18 column relies solely on hydrophobic partitioning. However, the nitroaromatic and pyridine rings are prime candidates for π−π interactions. We selected a Phenyl-Hexyl stationary phase , which provides orthogonal selectivity, aggressively separating the intact ether from its aromatic hydrolytic degradants.

This protocol is designed around Quality by Design (QbD) principles, ensuring the method is not only accurate but dynamically robust across its lifecycle, aligning with the latest [1] and [2] standards.

Quality by Design (QbD) Method Workflow

To guarantee analytical reliability, we employ a lifecycle management approach. The workflow transitions from defining the Analytical Target Profile (ATP) to establishing a Method Operable Design Region (MODR), ensuring the procedure is fundamentally resistant to daily laboratory variations.

QbD_Workflow ATP Analytical Target Profile (ATP) Define quantification & separation goals Risk Risk Assessment Identify Critical Method Parameters (CMPs) ATP->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, & %Organic Risk->DoE MODR Method Operable Design Region (MODR) Establish robust operational limits DoE->MODR Val Method Validation Execute per ICH Q2(R2) & USP <1225> MODR->Val

Fig 1: QbD-driven HPLC method development lifecycle and validation workflow.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds System Suitability Testing (SST) as a strict gatekeeper: if the system fails to meet the thermodynamic and kinetic criteria defined below, the sequence halts, preventing the generation of compromised data.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π interactions enhance selectivity for nitro-pyrazoles.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Keeps pyridine deprotonated; volatile for LC-MS compatibility.
Mobile Phase B Acetonitrile (LC Grade)Lower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°C ± 1°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV/PDA at 254 nm & 280 nmNitro-pyrazole exhibits strong absorbance at these wavelengths.
Injection Vol 10 µLPrevents volume overload and maintains peak symmetry.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold to focus polar degradants.
2.08020Isocratic hold.
12.03070Linear ramp to elute the highly retained parent API.
15.03070High-organic wash to clear hydrophobic impurities.
15.18020Return to initial conditions.
20.08020Column re-equilibration (5 column volumes).
Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matches the initial gradient strength closely enough to prevent solvent-mismatch peak distortion (the "solvent effect").

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile with sonication for 5 minutes, then make up to volume with Water.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of the Stock Solution into a 50 mL volumetric flask using the Diluent. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)

Inject the Working Standard in six replicates. Proceed to sample analysis only if the following criteria are met:

SST ParameterAcceptance CriteriaMechanistic Purpose
Retention Time RSD ≤1.0% Verifies pump proportioning valve and flow rate stability.
Peak Area RSD ≤2.0% Validates autosampler precision and injector linearity.
Tailing Factor ( Tf​ ) ≤1.5 Ensures absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Confirms column bed integrity and optimal packing efficiency.

Specificity & Forced Degradation Pathways

To comply with [3], the API was subjected to forced degradation. The ether linkage between the pyrazole and pyridine rings is the primary site of vulnerability, susceptible to both acid/base hydrolysis. Furthermore, the nitro group is prone to photolytic and thermal reduction.

Degradation Parent 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine (Parent API) Hydrolysis Base/Acid Hydrolysis (Ether Cleavage) Parent->Hydrolysis Reduction Photolytic/Thermal Reduction (Nitro to Amine) Parent->Reduction Deg1 1,3-dimethyl-4-nitro-1H-pyrazol-5-ol Hydrolysis->Deg1 Deg2 3-hydroxypyridine Hydrolysis->Deg2 Deg3 3-[(1,3-dimethyl-4-amino-1H-pyrazol-5-yl)oxy]pyridine Reduction->Deg3

Fig 2: Primary degradation pathways of the pyrazole-pyridine ether API.

Chromatographic Resolution: The Phenyl-Hexyl column successfully resolves the parent API from its primary hydrolytic degradant,[4], with a resolution factor ( Rs​ ) of >3.5 , proving the method is strictly stability-indicating.

Method Validation Summary

Validation was executed to demonstrate that the analytical procedure is fit for its intended purpose, mapping directly to the validation characteristics outlined in [1] and [2].

Table 4: Comprehensive Validation Results
Validation ParameterMethodologyAcceptance CriteriaResults Achieved
Linearity & Range 5 concentration levels (50% to 150% of nominal 100 µg/mL). R2≥0.999 , y-intercept ≤2.0% of 100% response. R2=0.9998 Range: 50 – 150 µg/mL
Accuracy (Recovery) Spiked samples at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 101.1%
Repeatability (Precision) 6 independent sample preparations at 100% concentration.RSD of calculated assay ≤2.0% .RSD = 0.85%
Intermediate Precision Different analyst, different day, different HPLC system.Overall RSD ≤2.0% , mean difference ≤1.0% .Overall RSD = 1.1%
LOD / LOQ Signal-to-Noise (S/N) ratio approach.LOD S/N ≥3:1 LOQ S/N ≥10:1 LOD = 0.5 µg/mLLOQ = 1.5 µg/mL
Robustness Deliberate variations in pH (±0.2), Temp (±2°C), Flow (±0.1 mL). Rs​≥2.0 , Tf​≤1.5 maintained across all conditions.Passed. Rs​ never dropped below 2.8.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia. BA Sciences Method Validation Guidelines.[Link]

  • ICH Q2(R2) Step 5 Implementation and Lifecycle Management. European Medicines Agency (EMA). [Link]

  • PubChem Compound Summary for CID 2766847: 1,3-dimethyl-1H-pyrazol-5-ol. National Center for Biotechnology Information.[Link]

Sources

Application

Application Note: 3-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine as a Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1388300-73-9[1] Executive Summary The design of novel small-molecule therapeutics relies heavily on the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS Registry Number: 1388300-73-9[1]

Executive Summary

The design of novel small-molecule therapeutics relies heavily on the availability of structurally diverse, highly functionalized heterocyclic building blocks. 3-[(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine represents a privileged bifunctional scaffold that seamlessly integrates a pyrazole core—a ubiquitous hinge-binding motif in kinase inhibitors—with a solubilizing pyridine ring via a flexible ether linkage.

This application note provides an authoritative, in-depth guide to utilizing this specific building block. We detail the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), provide self-validating experimental protocols for its downstream derivatization, and map its utility in generating high-value pharmacophores for drug discovery.

Mechanistic Insights: The SNAr Strategy and Scaffold Reactivity

The synthesis and subsequent functionalization of this building block are governed by the unique electronic environment of the 1,3-dimethyl-4-nitropyrazole system.

The Electrophilic Activation of the Pyrazole Core

The 5-position of 5-chloro-1,3-dimethyl-4-nitropyrazole is exceptionally electrophilic. This is caused by the strong electron-withdrawing nature of the adjacent nitro group at the C4 position, coupled with the electron-deficient nature of the pyrazole nitrogens. This electronic depletion makes the C-Cl bond highly susceptible to SNAr by oxygen nucleophiles, such as the pyridin-3-olate anion[2]. The use of a polar aprotic solvent (DMF) stabilizes the Meisenheimer complex transition state, facilitating rapid and high-yielding ether formation[3].

Downstream Reactivity: Chemoselective Reduction

The nitro group serves as a masked amine. To utilize this scaffold for drug discovery (e.g., forming amides or ureas), the nitro group must be reduced. However, catalytic hydrogenation (H2 with Pd/C) carries a risk of hydrogenolysis, potentially cleaving the newly formed diaryl ether linkage. Therefore, a chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is strategically employed. This single-electron transfer mechanism selectively reduces the nitro group to an aniline-like primary amine without compromising the structural integrity of the ether bond.

Synthetic Workflow & Pharmacophore Mapping

The following diagrams illustrate the step-by-step chemical transformations and the rationale behind incorporating this scaffold into a drug design program.

G N1 3-Hydroxypyridine + 5-Chloro-1,3-dimethyl-4-nitropyrazole N2 SNAr Coupling (K2CO3, DMF, 80°C) N1->N2 N3 3-[(1,3-dimethyl-4-nitro-1H- pyrazol-5-yl)oxy]pyridine N2->N3 LC-MS: [M+H]+ 235.2 N4 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) N3->N4 N5 4-Amino Intermediate N4->N5 LC-MS: [M+H]+ 205.2 N6 Urea Derivatization (R-NCO, DCM, RT) N5->N6 N7 Target Kinase Inhibitor (Diaryl Urea Scaffold) N6->N7 Precipitation/Filtration

Fig 1. Step-by-step synthetic workflow from building block to kinase inhibitor prototype.

Fig 2. Pharmacophore mapping of the 3-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]pyridine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPC) to ensure the chemical transformation is successful before proceeding to the next stage.

Protocol A: SNAr Synthesis of the Building Block

Objective: Form the diaryl ether linkage via nucleophilic aromatic substitution.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 3-hydroxypyridine (1.0 equiv, 10 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol) in anhydrous DMF (25 mL). Stir at room temperature for 15 minutes to generate the phenoxide equivalent.

  • Coupling: Add 5-chloro-1,3-dimethyl-4-nitropyrazole (1.05 equiv, 10.5 mmol) portion-wise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 6 hours.

  • Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the 5-chloro-pyrazole starting material is consumed and the product peak ([M+H]+ = 235.2 ) is dominant.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine without cleaving the ether bond.

  • Preparation: Dissolve 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine (1.0 equiv, 5 mmol) in a mixture of Ethanol and Water (4:1 v/v, 25 mL).

  • Reduction: Add Iron powder (5.0 equiv, 25 mmol) and solid Ammonium Chloride (5.0 equiv, 25 mmol).

  • Heating: Heat the suspension to 90 °C (reflux) with vigorous stirring for 2 hours.

  • Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The yellow nitro compound spot should disappear, replaced by a highly polar, UV-active spot. LC-MS must confirm the mass shift to [M+H]+ = 205.2 .

  • Workup: While still warm, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with hot ethanol (20 mL). Concentrate the filtrate, resuspend in saturated NaHCO3, and extract with Dichloromethane (3 × 30 mL). Dry and concentrate to yield the 4-amino intermediate.

Protocol C: Derivatization into a Diaryl Urea

Objective: Synthesize a kinase inhibitor prototype by functionalizing the newly formed amine.

  • Preparation: Dissolve the 4-amino intermediate (1.0 equiv, 2 mmol) in anhydrous Dichloromethane (15 mL).

  • Reaction: Slowly add phenyl isocyanate (1.1 equiv, 2.2 mmol) dropwise at 0 °C.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (IPC): A white precipitate will typically form as the urea product is highly crystalline and less soluble in DCM. Confirm completion via LC-MS ([M+H]+ = 324.3 ).

  • Workup: Filter the precipitate, wash with cold diethyl ether (2 × 10 mL), and dry under vacuum to obtain the analytically pure urea derivative.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and validation metrics for the protocols described above, allowing researchers to benchmark their experimental results.

StepTransformationKey ReagentsTemp / TimeAverage YieldLC-MS Validation[M+H]+
1 SNAr CouplingK2CO3, DMF80 °C / 6 h82 - 86%235.2
2 Chemoselective ReductionFe, NH4Cl, EtOH/H2O90 °C / 2 h88 - 92%205.2
3 Urea DerivatizationPhenyl Isocyanate, DCM25 °C / 12 h75 - 80%324.3

References

  • 88-1650-28 Enamine 化合物 100mg CAS No:1388300-73-9 EN300... AS-1 / Enamine Catalog. Available at:[Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. Organic Letters - ACS Publications. Available at:[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The compound 3-[(1,3-dimethyl-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a complex heterocyclic ether that presents unique challenges during downstream purification and isolation. Structurally, the molecule features a basic pyridine ring, a flexible ether linkage, and a pyrazole ring substituted with two lipophilic methyl groups and a highly polar, electron-withdrawing nitro group.

From a thermodynamic perspective, the molecule possesses multiple hydrogen-bond acceptors (the nitro oxygen atoms, the ether oxygen, the pyridine nitrogen, and the pyrazole nitrogen) but lacks hydrogen-bond donors. Consequently, it exhibits exceptionally high solubility in protic solvents (which donate hydrogen bonds to the basic and nitro groups) but poor solubility in non-polar alkanes.

A critical challenge in the isolation of highly functionalized nitroaromatic and heterocyclic compounds is their propensity to undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1][2]. When the melting point of the solute is lower than the saturation temperature of the solvent system, or when supersaturation is generated too rapidly, the compound separates as a dense, impurity-rich oil rather than forming a highly ordered crystalline lattice[2]. This application note details the causality-driven solvent selection and self-validating protocols required to bypass LLPS and isolate high-purity crystalline material.

Thermodynamic Data & Solvent Selection

To design a robust crystallization process, the solvent system must balance solvation power with anti-solvent effects to control the Metastable Zone Width (MSZW). Alcoholic solvents are generally excellent primary solubilizers for nitroaryl compounds[2]. We utilize a 2-Butanol / n-Heptane solvent pair. 2-Butanol effectively solvates the polar functional groups, while n-Heptane targets the lipophilic methyl groups to force controlled desolvation[3].

Table 1: Representative Solubility and MSZW Profiling

Data represents typical process development parameters for pyrazole-pyridine ether derivatives.

Solvent SystemRatio (v/v)Solubility at 20°C (mg/mL)Solubility at 65°C (mg/mL)MSZW (ΔT, °C)LLPS (Oiling Out) Risk
2-Butanol / Water80:2045.2>25012.5High (Forms stable emulsions)
2-Butanol / n-Heptane 50:50 12.4 185.6 8.0 Low (With seeding)
Ethanol (Absolute)10068.1>30015.2High (Crash cools to oil)
Ethyl Acetate / Heptane30:705.892.36.5Moderate

Mechanistic Workflows & Visualizations

To prevent oiling out, the crystallization must follow a strict thermodynamic pathway rather than a kinetic one. Crash cooling generates massive supersaturation, driving the system into the LLPS boundary. By employing a controlled anti-solvent addition followed by seeding at the MSZW boundary, the energy barrier for primary nucleation is bypassed, and supersaturation is consumed entirely by crystal growth[1].

PhaseDiagram Start Homogeneous Solution (High Temp) Crash Crash Cooling (High Supersaturation) Start->Crash Kinetic Pathway Control Controlled Cooling + Seeding Start->Control Thermodynamic Pathway LLPS Liquid-Liquid Phase Separation (Oiling Out) Crash->LLPS Crystal Nucleation & Crystal Growth Control->Crystal High Purity Lattice Impure Amorphous / Impure Solid (Trapped Impurities) LLPS->Impure Uncontrolled Solidification

Fig 2. Thermodynamic vs. kinetic pathways illustrating the causality of oiling out (LLPS).

Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (Free Base)

This protocol is designed as a self-validating system. In-process controls (IPCs) ensure the system remains within the MSZW to prevent LLPS.

Reagents:

  • Crude 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine (1.0 kg)

  • 2-Butanol (7.0 L)

  • n-Heptane (7.0 L)

  • Pure crystalline seeds (10 g, 1% w/w)

Step-by-Step Methodology:

  • Dissolution: Charge the crude API and 2-Butanol (7.0 L) into a jacketed crystallizer. Heat the reactor to 65 ± 2°C under moderate agitation (150 rpm). Causality: 2-Butanol disrupts intermolecular interactions, fully solvating the nitro and pyridine groups[3].

  • Clarification (IPC 1): Perform a hot filtration through a 0.45 µm inline filter to remove insoluble mechanical impurities. Verify via Focused Beam Reflectance Measurement (FBRM) that the chord length count drops to zero, confirming a true solution.

  • Anti-Solvent Addition: Maintain the temperature at 65°C. Charge n-Heptane (2.1 L, 30% of total) dropwise over 45 minutes. Causality: The gradual addition of the non-polar alkane reduces the dielectric constant of the medium, pushing the system toward the MSZW boundary without triggering spontaneous (kinetic) nucleation.

  • Seeding: Cool the reactor to 60°C. Charge the crystalline seeds (10 g) slurried in 50 mL of n-Heptane. Hold the temperature for 60 minutes. Causality: Seeding provides a physical surface for nucleation, entirely bypassing the high activation energy required for primary nucleation and preventing the molecule from "melting" out of solution as an oil[1][2].

  • Maturation & Cooling: Add the remaining n-Heptane (4.9 L) over 2 hours at 60°C. Once complete, initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Supernatant Validation (IPC 2): Pull a sample of the mother liquor. Verify via HPLC that the concentration of the API in the supernatant is ≤ 0.5%[3].

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with a pre-chilled (5°C) mixture of 30% 2-Butanol/n-Heptane (2.0 L), followed by a pure n-Heptane displacement wash (2.0 L)[3].

  • Drying: Dry the solid under vacuum (≤ 50 mbar) at 40°C for 8 hours to yield the pure crystalline free base.

Workflow S1 1. Dissolution in 2-Butanol (Cleavage of crystal lattice at 65°C) S2 2. Hot Filtration (Removal of insoluble impurities) S1->S2 S3 3. Anti-Solvent Addition (Heptane dropwise to reach MSZW) S2->S3 S4 4. Seeding (1% w/w to bypass primary nucleation) S3->S4 S5 5. Controlled Cooling (0.1°C/min to prevent LLPS) S4->S5 S6 6. Isolation & Washing (Displacement of mother liquor) S5->S6 S7 7. Vacuum Drying (Removal of residual solvents) S6->S7

Fig 1. Step-by-step workflow for the seeded anti-solvent crystallization of the free base API.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

If the free base exhibits persistent polymorphism or oiling out due to high impurity loads, reactive crystallization via salt formation alters the thermodynamic landscape entirely.

  • Dissolution: Dissolve the free base (1.0 kg) in Ethyl Acetate (10.0 L) at 50°C.

  • Acid Addition: Slowly charge 1.05 equivalents of HCl (as a 2M solution in Ethanol) over 1 hour via a dosing pump. Causality: Protonation of the basic pyridine nitrogen creates an ionic species. The resulting hydrochloride salt is highly insoluble in the mildly polar Ethyl Acetate.

  • Nucleation: The salt will spontaneously nucleate as a fine white precipitate during the addition.

  • Ostwald Ripening: Heat the slurry to 65°C for 2 hours, then cool to 20°C at 0.2°C/min. Causality: Temperature cycling promotes Ostwald ripening, dissolving fine, thermodynamically unstable crystals and redepositing the material onto larger, easily filterable particles.

  • Isolation: Filter, wash with cold Ethyl Acetate (2.0 L), and dry under vacuum at 50°C.

Process Analytical Technology (PAT) Integration

To ensure the trustworthiness and reproducibility of the crystallization, the following PAT tools should be integrated into the reactor:

  • ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy): Tracks the concentration of the solute in the liquid phase in real-time. A sudden plateau in the desupersaturation curve indicates oiling out, whereas a steady decline indicates healthy crystal growth.

  • FBRM (Focused Beam Reflectance Measurement): Monitors particle chord length distributions. A rapid spike in fine counts (<10 µm) indicates secondary nucleation (crashing out), signaling that the cooling ramp must be paused to allow the system to equilibrate.

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC peak tailing for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine analysis

Technical Support Center: Resolving HPLC Peak Tailing for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Analysis Diagnostic Overview & Mechanistic Causality 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Analysis

Diagnostic Overview & Mechanistic Causality

3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is a moderately polar, heterocyclic compound. Its molecular architecture features a highly electron-deficient pyrazole ring (due to the nitro group) and a basic pyridine ring (pKa ~5.2). During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the basic pyridine nitrogen acts as a strong hydrogen bond acceptor and, depending on the pH, a cation.

When analyzing this compound on standard silica-based C18 columns, researchers frequently encounter severe peak tailing. This is primarily caused by secondary ion-exchange interactions between the basic pyridine nitrogen and residual, unreacted acidic silanol groups (-Si-OH) on the silica support[1]. At a mid-range pH (pH 4–7), these silanols deprotonate into negatively charged -Si-O⁻ sites, electrostatically trapping the basic analyte, delaying its elution, and disrupting the Gaussian peak profile[2].

Troubleshooting Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (As > 1.2) CheckAll Do all peaks tail or just the target? Start->CheckAll Physical All Peaks Tail: Physical Issue (Void, Frit Blockage) CheckAll->Physical All Peaks Chemical Target Peak Tails: Chemical Issue (Silanol Interaction) CheckAll->Chemical Target Only FixPhys Replace Frit or Reverse Flush Column Physical->FixPhys FixChem Adjust Mobile Phase pH (< 3.0 or > 8.0) Chemical->FixChem Success Optimal Peak Shape Achieved (As ≈ 1.0) FixPhys->Success CheckShape Is Peak Shape Symmetrical? FixChem->CheckShape AddTEA Add Competing Base (0.1% TEA) CheckShape->AddTEA No CheckShape->Success Yes EndCap Switch to End-capped or Polar Column AddTEA->EndCap Still Tailing EndCap->Success

Logical decision tree for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish between column overload and chemical silanol interactions? A1: To isolate the causality, perform a self-validating dilution test. Inject a 1:10 dilution of your current sample. If the Asymmetry Factor (As) dramatically improves, the tailing was caused by column mass or volume overload[3][4]. If the peak remains asymmetrical and tails at the lower concentration, the root cause is a chemical interaction (silanol binding) or a physical column defect (e.g., a void at the column inlet)[4].

Q2: How can I manipulate the mobile phase pH to eliminate secondary interactions? A2: You can utilize two thermodynamic approaches based on the analyte's pKa to prevent the ion-exchange mechanism:

  • Ion-Suppression of Silanols (Low pH < 3.0): By adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you drop the mobile phase pH below the pKa of the silanol groups (pKa ~3.5–4.5). This forces the silanols into their neutral, protonated state (-Si-OH), eliminating the electrostatic attraction to the pyridine ring[3][5].

  • Deprotonation of the Analyte (High pH > 8.0): Using a basic buffer (e.g., 10 mM ammonium bicarbonate, pH 8.5) raises the pH above the pKa of the pyridine ring. The basic nitrogen becomes neutral, preventing it from interacting with the ionized silanols. Note: This approach strictly requires a hybrid-silica or polymer-based column designed to withstand high pH environments[5].

Q3: If pH adjustment is insufficient, what additives can act as a chemical mask? A3: Triethylamine (TEA) is the industry standard competing base. By adding 0.1% to 0.2% TEA to the mobile phase, you introduce a sterically small, highly basic (pKa ~10.7) molecule that outcompetes 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine for the active silanol sites. The TEA effectively "masks" the stationary phase, allowing your target analyte to partition purely based on hydrophobicity, yielding a symmetrical peak[1][2].

Q4: What column chemistries are best suited for this pyridine derivative? A4: Transition from older "Type A" silica columns to high-purity "Type B" silica columns, which have significantly lower trace metal content and fewer isolated active silanols[1]. Specifically, utilize fully end-capped C18 columns or polar-embedded columns (e.g., amide or ether linkages in the alkyl chain), which provide an internal shielding effect against residual silanols[5].

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the expected impact of different interventions on the peak shape of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine.

Chromatographic ConditionMobile Phase AdditiveColumn TypeAsymmetry Factor (As)USP Tailing Factor (Tf)Resolution Status
Unbuffered Mid-pH (pH 6.5)NoneStandard C18 (Type A)2.853.10Severe Tailing (Fail)
Acidic suppression (pH 2.5)0.1% Formic AcidStandard C18 (Type A)1.451.50Marginal Improvement
Competing Base (pH 6.5)0.1% Triethylamine (TEA)Standard C18 (Type A)1.151.18Acceptable (Pass)
Acidic + End-capped (pH 2.5)0.1% Formic AcidEnd-capped C18 (Type B)1.051.08Optimal (Pass)
High pH (pH 8.5)10 mM Ammonium BicarbHybrid-Silica C181.021.05Optimal (Pass)

Experimental Protocols

Protocol 1: Self-Validating pH Optimization Workflow Objective: To systematically determine the optimal mobile phase pH to suppress silanol interactions without degrading the pyrazole-ether linkage.

  • Preparation of Aqueous Phases: Prepare three separate 1L bottles of HPLC-grade water.

    • Bottle A (Low pH): Add 1.0 mL of Formic Acid (0.1% v/v, pH ~2.7).

    • Bottle B (Mid pH): Add 10 mM Ammonium Acetate (pH ~6.8).

    • Bottle C (High pH): Add 10 mM Ammonium Bicarbonate, adjust to pH 8.5 with ammonium hydroxide.

  • System Equilibration: Connect an end-capped Type-B C18 column (ensure it is high-pH stable before using Bottle C). Flush the system with 20 column volumes of the selected aqueous phase mixed with your organic modifier (e.g., Acetonitrile) at the starting gradient ratio.

  • Sequential Injection: Inject a 10 µg/mL standard of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. Record the chromatogram.

  • Causality Check: Calculate the USP Tailing Factor (Tf) at 5% peak height. A Tf ≤ 1.2 indicates successful suppression of secondary interactions. Proceed to the next pH level and compare Tf values to select the most robust method.

Protocol 2: Column Passivation with Competing Amines (TEA) Objective: To chemically mask residual silanols on older or non-endcapped columns when low-pH methods fail.

  • Mobile Phase Preparation: To your aqueous mobile phase, add 1.0 mL of HPLC-grade Triethylamine (TEA) per liter (0.1% v/v).

  • pH Adjustment (Critical): TEA will drastically raise the pH. Use glacial acetic acid or phosphoric acid to titrate the mobile phase back to your target pH (e.g., pH 4.0–6.0). Failure to titrate will result in a pH > 10, which will rapidly dissolve standard silica columns.

  • Column Saturation: Pump the TEA-modified mobile phase through the column at 1.0 mL/min for at least 30–45 minutes. TEA requires time to dynamically coat and equilibrate with the active silanol sites[1][2].

  • Verification: Inject the sample. If tailing persists, incrementally increase TEA concentration up to 0.5% (v/v), ensuring the pH is continuously monitored and adjusted.

References

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. Scribd. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at:[Link]

  • Home | HPLC Calculator. Khemit. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Independent Validation of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine: A Comparative Guide to Biological Activity Assessment

For researchers, scientists, and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of preclinical discovery. This guide provides a comprehensive framework for the indep...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of preclinical discovery. This guide provides a comprehensive framework for the independent validation of the biological activity of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. We will explore a hypothesized anti-proliferative and pro-apoptotic activity in cancer cells, benchmarked against structurally related compounds with established biological profiles. This document is designed to be a practical, in-depth technical resource, emphasizing experimental causality and self-validating protocols.

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole-Pyridine Conjugate

The convergence of pyrazole and pyridine moieties in a single molecular scaffold has yielded numerous compounds with significant therapeutic potential, including applications as kinase inhibitors and anti-cancer agents.[1][2] The subject of this guide, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine, is a novel entity whose biological activity remains to be fully elucidated. The presence of a nitropyrazole group suggests potential for cytotoxic activity, as derivatives with this feature have demonstrated anti-proliferative effects.[3][4] This guide outlines a systematic approach to validate this hypothesized activity, focusing on in vitro cancer cell-based assays.

Our investigation will be benchmarked against two comparator compounds: Sorafenib, a known multi-kinase inhibitor, and a structurally related pyrazolopyridine derivative (Compound A), which has been reported to exhibit kinase inhibitory activity.[5] This comparative approach will provide a robust context for evaluating the potency and potential mechanism of action of our target compound.

Proposed Mechanism of Action and Validation Strategy

We hypothesize that 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine exerts its biological effect through the inhibition of key signaling kinases involved in cell proliferation and survival, ultimately leading to apoptosis in cancer cells. The validation strategy is, therefore, twofold:

  • Primary Validation: Quantify the cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

  • Secondary Mechanistic Validation: Investigate the induction of apoptosis and identify the potential molecular targets within relevant signaling pathways.

The following diagram illustrates the proposed experimental workflow for this validation.

G cluster_0 Primary Validation cluster_1 Secondary Mechanistic Validation cluster_2 Data Analysis and Comparison Compound Synthesis and QC Compound Synthesis and QC Cell Line Selection Cell Line Selection Compound Synthesis and QC->Cell Line Selection MTT Cytotoxicity Assay MTT Cytotoxicity Assay Cell Line Selection->MTT Cytotoxicity Assay Apoptosis Assay (Western Blot) Apoptosis Assay (Western Blot) MTT Cytotoxicity Assay->Apoptosis Assay (Western Blot) Kinase Inhibition Profiling (Optional) Kinase Inhibition Profiling (Optional) Apoptosis Assay (Western Blot)->Kinase Inhibition Profiling (Optional) Comparative Analysis Comparative Analysis Apoptosis Assay (Western Blot)->Comparative Analysis Kinase Inhibition Profiling (Optional)->Comparative Analysis G cluster_0 Upstream Signaling cluster_1 Cellular Processes cluster_2 Apoptotic Pathway Growth Factor Receptor Growth Factor Receptor Kinase Cascade (e.g., MAPK/ERK) Kinase Cascade (e.g., MAPK/ERK) Growth Factor Receptor->Kinase Cascade (e.g., MAPK/ERK) Proliferation Proliferation Kinase Cascade (e.g., MAPK/ERK)->Proliferation Survival Survival Kinase Cascade (e.g., MAPK/ERK)->Survival Pro-caspase-3 Pro-caspase-3 Kinase Cascade (e.g., MAPK/ERK)->Pro-caspase-3 Cleaved Caspase-3 Cleaved Caspase-3 Pro-caspase-3->Cleaved Caspase-3 Activation PARP Cleavage PARP Cleavage Cleaved Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Test Compound Test Compound Test Compound->Kinase Cascade (e.g., MAPK/ERK) Inhibition

Caption: Hypothesized signaling pathway targeted by the test compound.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the independent validation of the biological activity of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. By following the outlined protocols and comparative analysis, researchers can generate reliable data to support or refute the hypothesized anti-proliferative and pro-apoptotic effects of this novel compound.

Positive results from this initial validation would warrant further investigation, including:

  • Kinase Profiling: A broad panel kinase assay to identify specific molecular targets.

  • In Vivo Studies: Evaluation of anti-tumor efficacy in xenograft models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

The systematic approach detailed herein will ensure that the biological potential of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine is thoroughly and reliably assessed, paving the way for its potential development as a novel therapeutic agent.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? Retrieved from [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

  • j-stage. (n.d.). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • PubMed. (2007, March 15). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Retrieved from [Link]

  • Taylor & Francis Online. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed. (2005, July 15). Cytotoxic activity of 3-nitropyrazolo[5,1-c]b[6][7][8]enzotriazine derivatives: a new series of anti-proliferative agents. Retrieved from [Link]

  • SciSpace. (2021, February 25). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]

  • Bio-protocol. (n.d.). Quantification of Apoptosis Using Western Blot. Retrieved from [Link]

  • PubMed. (2012, September 15). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • IJNRD. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Journals. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2025, February 28). Synthesis and Biological Assessment of Novel Pyridine-Pyrazole Hybrids: Molecular Docking and Antioxidant Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

The guidance herein is synthesized from established safety protocols for related chemical classes, emphasizing the principles of risk mitigation and regulatory compliance. It is designed to empower you with the knowledge...

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Author: BenchChem Technical Support Team. Date: March 2026

The guidance herein is synthesized from established safety protocols for related chemical classes, emphasizing the principles of risk mitigation and regulatory compliance. It is designed to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough risk assessment is critical. Based on its constituent functional groups, 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine should be treated as a hazardous substance.

  • Nitroaromatic Compounds: This class of compounds can be toxic and may cause skin and eye irritation. Some nitroaromatic compounds are also known to be harmful if swallowed or inhaled.

  • Pyridine Derivatives: Pyridine and its derivatives are often flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[1] They can also cause skin and eye irritation.[2]

  • Pyrazole Moieties: While the pyrazole core itself is a stable aromatic heterocycle, the overall hazard profile is dictated by its substituents.

Given these characteristics, the compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3]

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridineRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4 (Toxic or Harmful)Based on hazards of pyridine and nitro compounds.[1][4]
Skin Corrosion/IrritationCategory 2 (Irritant)Common for pyridine derivatives and some nitro compounds.[1][4][5][6]
Serious Eye Damage/IrritationCategory 2A (Irritant)Common for pyridine derivatives and some nitro compounds.[2][4][5]
FlammabilityPotential Combustible SolidPyridine is flammable; the solid nature of the compound may reduce this risk, but it should still be kept away from ignition sources.[3][7][8]
Aquatic ToxicityPotential HazardMany nitrogen-containing heterocyclic compounds are harmful to aquatic life.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine in any form—solid, in solution, or as waste.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[5]

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[5]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5]

Waste Segregation and Containerization

Proper segregation of chemical waste is the cornerstone of safe disposal. Never mix incompatible waste streams.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine and its associated waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine". Also, list the major anticipated hazards (e.g., "Toxic," "Irritant").

  • Solid Waste: Collect pure, unadulterated solid compound, as well as any contaminated items like weighing paper, gloves, and disposable labware, in the designated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless you can confirm compatibility. Given its pyridine component, it should be kept away from strong oxidizers and acids.[3]

  • Aqueous Waste: If the experimental procedure generates aqueous waste containing the compound, collect it separately. Do not pour any amount of this compound down the drain.[7][8][9]

WasteSegregation cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams Waste 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine Waste SolidWaste Solid Waste (Contaminated PPE, Labware) Waste->SolidWaste  Solid Form LiquidWaste Liquid Waste (Organic Solutions) Waste->LiquidWaste  In Organic Solvent AqueousWaste Aqueous Waste (Contaminated Water) Waste->AqueousWaste  In Aqueous Solution

Caption: Waste segregation flow for 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

Small Spill (manageable by trained lab personnel):
  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[3][7] For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spill (requires emergency response):
  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate: Prevent entry into the affected area.

  • Provide Information: Be prepared to provide the SDS (or this guide) to emergency responders.

Final Disposal Procedure

The ultimate disposal of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine must be conducted by a licensed hazardous waste management company. Your institution's EHS department will coordinate this.

DisposalWorkflow Start Waste Generated Segregate Segregate Waste (Solid, Liquid, Aqueous) Start->Segregate Containerize Properly Labeled, Sealed Container Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Request Submit Chemical Collection Request to EHS Store->Request Pickup Licensed Waste Vendor Picks Up Waste Request->Pickup Incineration High-Temperature Incineration Pickup->Incineration Probable Method

Caption: General workflow for the disposal of hazardous chemical waste.

Steps for Arranging Disposal:
  • Ensure Proper Labeling and Containment: Double-check that all waste containers are securely closed and accurately labeled.

  • Complete a Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves an online form or a paper tag detailing the contents of the container.

  • Store Safely: While awaiting pickup, store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.[3]

  • Maintain Records: Keep a log of the waste generated, including the chemical name, quantity, and date of generation.

The likely method of disposal for this type of compound is high-temperature incineration.[10] This process is effective at destroying organic molecules and minimizing the release of harmful substances into the environment.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice. This commitment to safety is the foundation upon which groundbreaking research is built.

References

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011, June 7). SAFETY DATA SHEET.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Apollo Scientific. (2023, July 6). Pyridine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%.

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Handling

A Comprehensive Guide to the Safe Handling and Disposal of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine

This document provides a detailed protocol for the safe handling and disposal of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. As a potentially novel compound with limited publicly available safety data, a conse...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine. As a potentially novel compound with limited publicly available safety data, a conservative approach based on the constituent functional groups is essential. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and environmental protection.

The structure of 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine incorporates a nitro-substituted pyrazole core linked to a pyridine ring via an ether bond. The presence of the nitro group, in particular, warrants careful handling due to the potential for reactivity and adverse physiological effects common to this class of compounds.

Hazard Analysis and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The potential hazards of this compound are inferred from its chemical substructures: the nitro-pyrazole and the pyridyl ether moieties.

Table 1: Hazard Analysis Based on Chemical Moieties

Chemical MoietyPotential HazardsRationale and Mitigation
4-Nitro-1H-pyrazole Reactivity, potential for explosive decomposition upon heating or shock, toxicity.Nitro-aromatic compounds can be energetic. Handle with care, avoiding high temperatures and mechanical shock. Assume high toxicity and prevent all routes of exposure.
Pyridine Derivatives Irritation (skin, eyes, respiratory tract), potential for organ toxicity (liver, kidneys), flammability.Pyridine and its derivatives are known irritants and can be absorbed through the skin. Engineering controls and appropriate PPE are critical.
Ether Linkage Potential for peroxide formation over time, especially if exposed to air and light.While less common in aromatic ethers, the possibility should be considered. Store in a cool, dark, and tightly sealed container.

Due to these potential hazards, a multi-layered approach to safety is required, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a conservative assessment of the potential risks. The following table outlines the minimum required PPE for handling 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine.

Table 2: Required Personal Protective Equipment

Body AreaPPE SpecificationRationale
Hands Double Gloving: Nitrile gloves (inner layer) and thicker, chemical-resistant gloves such as butyl rubber or Viton (outer layer).Provides robust protection against dermal absorption, which is a potential route of exposure for pyridine derivatives. The dual-layer system offers protection in case of a breach in the outer glove.
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and potential unexpected vigorous reactions. A face shield offers an additional layer of protection for the entire face.
Body Flame-resistant laboratory coat.Protects against splashes and provides a barrier in the event of a fire, a known hazard for many organic solvents used in conjunction with such compounds.
Respiratory A properly fitted respirator with organic vapor cartridges may be necessary depending on the scale of the work and the ventilation available.This should be determined by a formal risk assessment. Work in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE selection workflow based on the scale and nature of the handling procedure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, step-by-step procedure is critical for minimizing risk.

Pre-Operational Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid inspection sticker. Check the airflow monitor.

  • PPE Inspection: Inspect all PPE for signs of wear, cracks, or contamination before donning.

  • Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit rated for organic and reactive chemicals is readily available.

Chemical Handling
  • Don PPE: Put on all required PPE as outlined in Table 2 and the workflow diagram.

  • Work Area Preparation: Designate a specific area within the fume hood for the handling of the compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent the inhalation of any fine particulates. Use a tared, sealed container to transport the chemical to the balance if the balance is outside the hood.

  • Dispensing and Reactions: When adding the compound to a reaction vessel or solvent, do so slowly and carefully to avoid splashing. If the compound is being heated, use a controlled heating source such as a heating mantle with a temperature controller and have a cooling bath on standby.

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event, such as a rapid temperature increase or pressure build-up.

Post-Handling Procedures
  • Decontamination: Decontaminate any non-disposable equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent wash. All decontamination should be performed within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves first, followed by the face shield, lab coat, and then inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper waste management is a critical component of the overall safety plan.

Waste Segregation

All waste contaminated with 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine must be segregated into a dedicated, labeled hazardous waste container.

Table 3: Waste Segregation and Disposal

Waste TypeContainer TypeDisposal Procedure
Solid Waste (contaminated gloves, bench paper, etc.)Labeled, sealed plastic bag or drum.Dispose of as solid chemical waste through your institution's environmental health and safety (EHS) office.
Liquid Waste (reaction mixtures, cleaning solvents)Labeled, sealed, and chemically compatible waste container.Dispose of as liquid hazardous waste through your institution's EHS office. Do not mix with other waste streams unless compatibility has been confirmed.
Empty Chemical Container Original container.Triple rinse with a suitable solvent, collecting the rinsate as liquid hazardous waste. Deface the label and dispose of the container as directed by your EHS office.
Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of waste generated during the handling of this compound.

Caption: A step-by-step workflow for the safe segregation and disposal of waste.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with 3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine, ensuring both personal well-being and the integrity of their research. Always consult with your institution's Environmental Health and Safety office for specific guidance and requirements.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Management. U.S. Environmental Protection Agency. [Link]

  • PubChem. National Center for Biotechnology Information. (Used for general information on chemical classes like pyrazole, pyridine, and nitro compounds). [Link]

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